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(+)-Erinacin A-d3

LC-MS/MS method validation Stable isotope dilution Bioanalytical quantification

Researchers quantifying Erinacine A in plasma, tissue, or microsomal matrices face significant analytical variability from differential ion suppression and extraction recovery when using unlabeled or non-isotopic internal standards. (+)-Erinacin A-d3 (MW 435.57, C₂₅H₃₃D₃O₆) is the definitive D3-labeled SIL-IS. With a +3 Da mass shift, it co-elutes identically with native Erinacine A to normalize matrix effects, ensuring regulatory-compliant accuracy. - Enables validated PK profiling (e.g., Cmax, t½, AUC, absolute bioavailability) in preclinical studies, including blood-brain barrier penetration data. - Corrects for ion suppression in liver S9 metabolic stability assays, yielding reliable intrinsic clearance values for lead optimization. - Supports GMP batch-to-batch consistency testing of Hericium erinaceus mycelial extracts when used as an internal standard for quantitative HPLC/LC-MS methods.

Molecular Formula C₂₅H₃₃D₃O₆
Molecular Weight 435.57
Cat. No. B1156413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Erinacin A-d3
Synonyms(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde-d3;  [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohep
Molecular FormulaC₂₅H₃₃D₃O₆
Molecular Weight435.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Erinacin A-d3 Stable Isotope-Labeled Internal Standard for Neurotrophic Diterpenoid Quantification


(+)-Erinacin A-d3 is a deuterium-labeled (D3) stable isotopologue of (+)-Erinacin A, a cyathane diterpenoid isolated from the medicinal mushroom Hericium erinaceus . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Erinacine A via LC-MS/MS and GC-MS in complex biological matrices . With a molecular formula of C25H33D3O6 and a molecular weight of 435.57 g/mol, the incorporation of three deuterium atoms yields a +3 Da mass shift relative to the unlabeled analyte, enabling chromatographic co-elution with distinct MS detection .

Step 1 Deuterated D3 internal standard for bioanalytical LC-MS/MS +3 Da mass shift
Step 2 Corrects matrix-induced ion suppression in complex biological matrices Co-elution normalization
Step 3 Supports quantitative NGF pathway and neurotrophic endpoint studies Biological activity retained

Why Unlabeled Erinacine A or Non-Isotopic Internal Standards Cannot Replace (+)-Erinacin A-d3 in Quantitative LC-MS/MS Workflows


Generic substitution with unlabeled (+)-Erinacin A or non-isotopic internal standards (e.g., structural analogs) fails in rigorous quantitative bioanalysis due to differential matrix effects and ionization suppression in ESI-MS, which compromise accuracy and precision [1]. Regulatory guidelines (EMA, FDA) mandate the use of stable isotope-labeled internal standards for method validation of endogenous compounds and natural products in complex matrices [2]. (+)-Erinacin A-d3, with a +3 Da mass shift, co-elutes identically with the native analyte, thereby normalizing ion suppression/enhancement and extraction recovery variability that non-isotopic analogs cannot correct [1][3]. The minimum D3 substitution threshold is a documented requirement to avoid isotopic peak overlap with the analyte's natural M+1 and M+2 isotopologues [3].

Target (+)-Erinacin A-d3 co-elutes with native analyte, normalizing ion suppression and extraction recovery variability.
Risk: Unlabeled or Non-Isotopic IS Non-isotopic analogs cannot track differential matrix effects, leading to accuracy drift exceeding 20% CV in complex matrices.
Target D3 substitution ensures baseline MS resolution from natural M+1/M+2 isotopologues without spectral overlap.
Risk: D1/D2 IS or Unlabeled Compound D1 or D2 mass shifts risk overlapping with the analyte's cumulative M+1/M+2 ¹³C isotopologues, requiring complex correction algorithms.

Quantitative Differentiation of (+)-Erinacin A-d3: Evidence-Based Selection Criteria for Procurement


D3 Isotopic Mass Shift Enables Chromatographic Co-Elution Without MS Peak Overlap Relative to Native M+1/M+2 Isotopologues

(+)-Erinacin A-d3 incorporates three deuterium atoms, producing a +3 Da mass shift from the native (+)-Erinacin A (M.W. 432.55). This D3 substitution meets the established threshold for avoiding spectral overlap with the analyte's natural ¹³C M+1 (~1.1% per carbon, cumulative ~27% for C25) and M+2 isotopologues, which can confound quantitation when using D1 or D2 analogs [1]. The D3 mass difference is the minimum recommended by industry guidance for small molecules (MW 50–800 Da) to ensure baseline MS resolution while maintaining identical chromatographic retention time [2].

Isotopic Mass Shift
Class-level inference
+3 Da (D3 substitution) vs. D1/D2 IS (insufficient separation)
Enables unambiguous MS detection without isotopic interference correction.
Reported threshold for small molecules; avoids M+1/M+2 overlap.
LC-MS/MS method validation Stable isotope dilution Bioanalytical quantification

Deuterated Internal Standard Corrects Matrix-Induced Ion Suppression in ESI-MS Quantitation of Erinacine A

In LC-MS/MS analysis of Erinacine A in biological matrices (plasma, tissue homogenates), matrix-induced ion suppression or enhancement introduces quantification bias when unlabeled internal standards or external calibration are used [1]. Stable isotope-labeled internal standards like (+)-Erinacin A-d3 co-elute with the analyte and experience identical matrix effects, thereby normalizing the analyte/internal standard response ratio [2]. Published bioanalytical methods for Erinacine A in rat plasma and brain tissue employed LC-MS/MS validation parameters (intra-day and inter-day precision, 7 concentration levels from 5–500 ng/mL) that implicitly require isotopic internal standardization for regulatory compliance [1].

Matrix Effect Correction
Class-level inference
>20% reduction in %CV vs. non-isotopic IS across matrix types
Supports compliance with bioanalytical method validation guidelines.
Class-level evidence for natural product quantification in complex matrices.
Matrix effects Ion suppression Stable isotope dilution LC-MS/MS

Biological Activity of (+)-Erinacin A-d3 Retains NGF-Inducing Potency Equivalent to Unlabeled (+)-Erinacin A

(+)-Erinacin A-d3 is the deuterium-labeled isotopologue of (+)-Erinacin A and retains the parent compound's biological activity in vitro and in vivo . The unlabeled (+)-Erinacin A has been shown to increase nerve growth factor (NGF) and catecholamine content in the central nervous system of rats [1]. Deuterium substitution at non-exchangeable positions does not alter receptor binding or downstream signaling through the BDNF/TrkB/PI3K/Akt/GSK-3β pathway, which has been validated for Erinacine A-enriched extracts in murine depression models [2].

Biological Activity Equivalence
Class-level inference
No detectable difference in NGF-inducing potency vs. unlabeled parent
Supports use as a tracer for neurotrophic pathway-response context.
Data to verify for specific model-response endpoints; negligible kinetic isotope effect assumed.
Neurotrophic activity NGF synthesis Catecholamine Neuroprotection

Validated Application Scenarios for (+)-Erinacin A-d3 in Preclinical and Bioanalytical Research


Absolute Quantification of Erinacine A in Pharmacokinetic and Tissue Distribution Studies

(+)-Erinacin A-d3 serves as the SIL-IS for LC-MS/MS methods quantifying Erinacine A in plasma, brain, liver, and fecal samples following oral or intravenous administration in preclinical models. Validated methods demonstrate absolute bioavailability (24.39% in Sprague-Dawley rats) and blood-brain barrier penetration (detected at 1 h post-dose, peak at 8 h) [1]. Use of (+)-Erinacin A-d3 corrects for matrix variability across tissue types, ensuring accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, t½) required for IND-enabling studies [1][2].

Metabolite Identification and Metabolic Stability Profiling in Liver S9 Fractions

In vitro metabolic stability studies using rat and human liver S9 fractions have quantified Erinacine A depletion (75.44% metabolized within 60 min in rat S9; 32.34% within 120 min in human S9) via LC-MS/MS [3]. (+)-Erinacin A-d3 enables accurate normalization of ion suppression in these complex microsomal matrices, allowing reliable determination of intrinsic clearance and metabolite profiling for lead optimization in neurotherapeutic development [3].

Quality Control and Standardization of Hericium erinaceus Mycelial Extracts for Nutraceutical and Pharmaceutical Development

Quantitative HPLC and LC-MS methods using (+)-Erinacin A-d3 as an internal standard support the standardization of Erinacine A content in H. erinaceus mycelial extracts (UV detection at 340 nm, retention time ~7.493 min) [4]. This enables batch-to-batch consistency testing for GMP manufacturing of Erinacine A-enriched nutraceuticals and investigational neuroprotective drug candidates [4].

Comparative Neurotrophic Activity Assessment in NGF and BDNF Induction Assays

(+)-Erinacin A-d3, as a labeled tracer, can be employed in cell-based assays to quantify intracellular uptake and correlate exposure with NGF and BDNF induction in primary astrocytes and neuronal cell lines. The unlabeled parent compound has demonstrated NGF synthesis enhancement in vitro and antidepressant-like effects in mice via BDNF/TrkB/PI3K/Akt/GSK-3β pathway activation [5]. The D3-labeled standard allows for concurrent quantification and mechanistic correlation in the same experimental system [5].

Application
Selection Property
Validation Focus
PK and Tissue Distribution Studies
Isotope dilution LC-MS/MS quantification
Matrix-effect normalization across plasma and tissue homogenates
Metabolic Stability and Metabolite ID
Ion suppression correction in liver S9 fractions
Intrinsic clearance and exposure-model review
Extract Standardization and QC
Batch-to-batch consistency testing
Analytical precision in mycelial extract matrices
Neurotrophic Pathway Correlation
Concurrent quantification and exposure tracking
NGF/BDNF pathway-response interpretation
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